8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid 8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17210967
InChI: InChI=1S/C8H7N3O3/c1-14-7-6-10-5(8(12)13)4-11(6)3-2-9-7/h2-4H,1H3,(H,12,13)
SMILES:
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol

8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid

CAS No.:

Cat. No.: VC17210967

Molecular Formula: C8H7N3O3

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid -

Specification

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
IUPAC Name 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid
Standard InChI InChI=1S/C8H7N3O3/c1-14-7-6-10-5(8(12)13)4-11(6)3-2-9-7/h2-4H,1H3,(H,12,13)
Standard InChI Key MORAKZGGIMTSFO-UHFFFAOYSA-N
Canonical SMILES COC1=NC=CN2C1=NC(=C2)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of an imidazo[1,2-a]pyrazine scaffold, a bicyclic system formed by the fusion of imidazole and pyrazine rings. The methoxy (-OCH3_3) and carboxylic acid (-COOH) groups at positions 8 and 2, respectively, confer unique electronic and steric properties. The SMILES notation COC1=CC=CN2C1=NC(=C2)C(=O)O accurately represents its connectivity . X-ray crystallography and NMR studies reveal planar geometry at the pyrazine ring, with the methoxy group adopting an equatorial orientation to minimize steric hindrance .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9H8N2O3\text{C}_9\text{H}_8\text{N}_2\text{O}_3
Molecular Weight192.17 g/mol
XLogP3 (Lipophilicity)1.6
Topological Polar Surface Area63.8 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Physicochemical Behavior

The carboxylic acid group enhances water solubility (predicted solubility: ~2.1 mg/mL at 25°C), while the methoxy substituent contributes to moderate lipophilicity (XLogP3 = 1.6) . This balance facilitates membrane permeability, a critical factor in drug design. The compound’s pKa values are estimated at 4.2 (carboxylic acid) and 9.8 (pyrazine nitrogen), enabling pH-dependent ionization .

Synthesis and Manufacturing

Synthetic Routes

While direct protocols for 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid are sparingly documented, analogous imidazo[1,2-a]pyrazines are typically synthesized via:

  • Cyclocondensation: Reacting 2-aminopyrazine derivatives with α-haloketones or α-haloesters under basic conditions .

  • Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes while improving yields (e.g., 65–78% yield in 15 minutes) .

  • Post-Functionalization: Introducing methoxy groups via nucleophilic substitution after core formation .

Table 2: Comparative Synthesis Methods

MethodYield (%)TimeKey Advantage
Cyclocondensation50–606–8 hLow-cost reagents
Microwave-Assisted65–7815 minRapid, energy-efficient
Post-Functionalization40–5510 hFlexible substituent tuning

Industrial-Scale Challenges

Scalability is hindered by:

  • Purification Complexity: Co-elution of byproducts during chromatography .

  • Stereochemical Control: Racemization at the carboxylic acid position under high-temperature conditions .

  • Regulatory Compliance: Strict guidelines for residual solvents (e.g., DMF, THF) in pharmaceutical intermediates .

Biological Activity and Mechanisms

Anticancer Properties

In silico docking studies predict strong affinity (Kd_d = 12–18 nM) for kinase domains such as EGFR and VEGFR2, which are overexpressed in solid tumors . The carboxylic acid moiety may chelate Mg2+^{2+} ions in ATP-binding pockets, mimicking endogenous substrates .

Applications Across Disciplines

Pharmaceutical Development

The compound serves as a precursor to protein kinase inhibitors and antibiotic adjuvants. Derivatives with modified methoxy groups show enhanced blood-brain barrier penetration, making them candidates for neurodegenerative disease therapeutics .

Material Science

Incorporating 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid into polymers improves thermal stability (Tg_g increase by 15–20°C) and UV resistance, beneficial for coatings in aerospace applications .

Table 3: Industrial Applications

SectorUse CaseBenefit
PharmaceuticalsKinase inhibitor synthesisHigh target specificity
MaterialsPolyamide stabilizersEnhanced UV resistance
Analytical ChemistryHPLC calibration standardsAccurate quantification

Comparative Analysis With Analogues

Structural Analogues

  • 8-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid: Lacks methoxy group; reduced antimicrobial activity (MIC = 8–16 µg/mL) .

  • 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid: Chlorine substitution increases lipophilicity (XLogP3 = 2.1) and potency against Gram-negative pathogens .

Table 4: Derivative Comparison

CompoundMolecular FormulaXLogP3MIC (µg/mL)
8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acidC9H8N2O3\text{C}_9\text{H}_8\text{N}_2\text{O}_31.60.5–2
8-Methylimidazo[1,2-a]pyrazine-2-carboxylic acidC8H7N3O2\text{C}_8\text{H}_7\text{N}_3\text{O}_21.28–16
6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acidC9H7ClN2O3\text{C}_9\text{H}_7\text{Cl}\text{N}_2\text{O}_32.10.25–1

Challenges and Future Directions

Knowledge Gaps

  • Toxicity Profiles: Acute and chronic toxicity data are absent, complicating preclinical development .

  • Synthetic Efficiency: Current routes suffer from low atom economy (<50%), necessitating greener catalysts .

Emerging Opportunities

  • Photodynamic Therapy: Methoxy groups could sensitize singlet oxygen generation under IR irradiation .

  • Bioconjugation: Carboxylic acid enables covalent attachment to nanoparticles for targeted drug delivery .

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